molecular formula C11H9NO4 B13128495 4-Carboxy-6-methoxyquinoline1-oxide

4-Carboxy-6-methoxyquinoline1-oxide

Cat. No.: B13128495
M. Wt: 219.19 g/mol
InChI Key: GFKBJIQEKFPBGR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-6-methoxyquinoline1-oxide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve more efficient and scalable processes, such as:

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-6-methoxyquinoline1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens, alkyl halides, or other electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.

Mechanism of Action

The mechanism of action of 4-Carboxy-6-methoxyquinoline1-oxide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the carboxyl and methoxy groups, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

6-methoxy-1-oxidoquinolin-1-ium-4-carboxylic acid

InChI

InChI=1S/C11H9NO4/c1-16-7-2-3-10-9(6-7)8(11(13)14)4-5-12(10)15/h2-6H,1H3,(H,13,14)

InChI Key

GFKBJIQEKFPBGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(=O)O

Origin of Product

United States

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